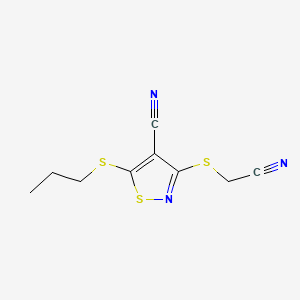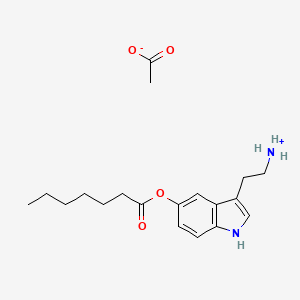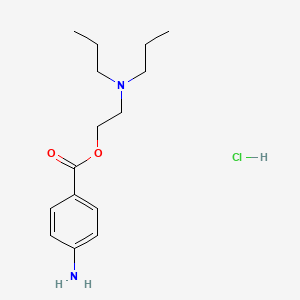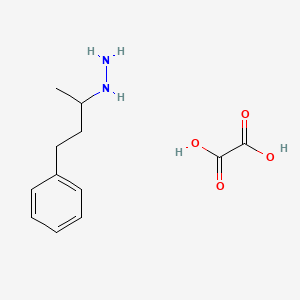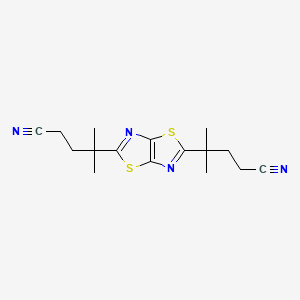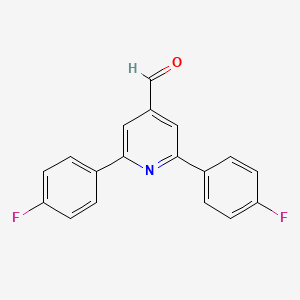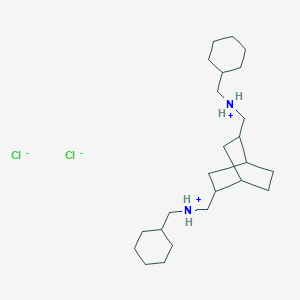
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N'-bis(cyclohexylmethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(cyclohexylmethyl)-, dihydrochloride: is a chemical compound with the molecular formula C24H44N2·2HCl and a molecular weight of 433.5414 . This compound is known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core with two methylamine groups and cyclohexylmethyl substituents. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(cyclohexylmethyl)-, dihydrochloride typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile.
Introduction of Methylamine Groups: The methylamine groups are introduced through a nucleophilic substitution reaction, where the bicyclo[2.2.2]octane core is reacted with methylamine.
Addition of Cyclohexylmethyl Groups: The cyclohexylmethyl groups are added via a reductive amination reaction, where the intermediate compound is reacted with cyclohexylmethylamine in the presence of a reducing agent.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(cyclohexylmethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, where the methylamine or cyclohexylmethyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclo[2.2.2]octane core
Reduction: Reduced amine derivatives
Substitution: Substituted amine derivatives with various functional groups
Applications De Recherche Scientifique
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(cyclohexylmethyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(cyclohexylmethyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s bicyclic structure and amine groups allow it to form specific interactions with these targets, modulating their activity and function. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dimethanamine, N1,N4-bis[[2-(trifluoromethyl)phenyl]methyl]-, hydrochloride: A similar compound with trifluoromethylphenyl substituents.
Bicyclo[2.2.2]octane-1,4-dimethanamine, N1,N4-bis(cyclohexylmethyl)-, hydrochloride: A closely related compound with similar structural features.
Uniqueness
1,4-Bicyclo(2.2.2)octanebis(methylamine), N,N’-bis(cyclohexylmethyl)-, dihydrochloride is unique due to its specific combination of a bicyclic core, methylamine groups, and cyclohexylmethyl substituents. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific research applications.
Propriétés
Numéro CAS |
2169-39-3 |
|---|---|
Formule moléculaire |
C24H46Cl2N2 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
cyclohexylmethyl-[[5-[(cyclohexylmethylazaniumyl)methyl]-2-bicyclo[2.2.2]octanyl]methyl]azanium;dichloride |
InChI |
InChI=1S/C24H44N2.2ClH/c1-3-7-19(8-4-1)15-25-17-23-13-22-12-11-21(23)14-24(22)18-26-16-20-9-5-2-6-10-20;;/h19-26H,1-18H2;2*1H |
Clé InChI |
LNMLHGDTVHDNQV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C[NH2+]CC2CC3CCC2CC3C[NH2+]CC4CCCCC4.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-ethyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13739526.png)
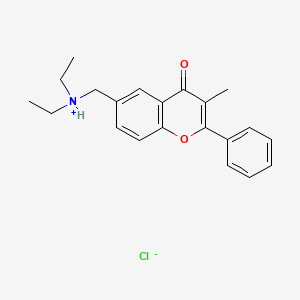
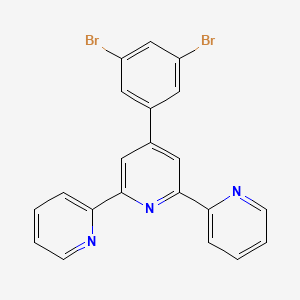
![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
